(((4-Bromonaphthyl)amino)methylene)methane-1,1-dicarbonitrile
Description
(((4-Bromonaphthyl)amino)methylene)methane-1,1-dicarbonitrile is a dicarbonitrile derivative featuring a 4-bromonaphthylamino substituent. While direct data on this compound is unavailable in the provided evidence, its structural analogs share a methane-1,1-dicarbonitrile core with varied aromatic substituents. These derivatives are often investigated for applications in organic synthesis, materials science, and medicinal chemistry due to their electron-deficient nitrile groups and aromatic conjugation .
Properties
IUPAC Name |
2-[[(4-bromonaphthalen-1-yl)amino]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-13-5-6-14(18-9-10(7-16)8-17)12-4-2-1-3-11(12)13/h1-6,9,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVIWEJKSNYILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4-Bromonaphthyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 4-bromonaphthylamine with a suitable methylene donor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(((4-Bromonaphthyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile groups to amines.
Substitution: The bromine atom in the naphthyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Substituted naphthyl derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(((4-Bromonaphthyl)amino)methylene)methane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (((4-Bromonaphthyl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of (((4-Bromonaphthyl)amino)methylene)methane-1,1-dicarbonitrile (inferred) with structurally related compounds from the evidence:
Key Observations:
- Molecular Weight: The bromonaphthyl derivative (309.15 g/mol) is heavier than the quinolyl analog (220.23 g/mol) but lighter than anthraquinone (311.30 g/mol) and pyrimidine-sulfonyl (356.37 g/mol) derivatives.
- Thermal Stability : The bromo-methoxy analog () exhibits a high melting point (156°C) and predicted boiling point (400.5°C), likely due to strong intermolecular interactions from polar substituents .
- Density : The bromo-methoxy derivative has a higher density (1.514 g/cm³), correlating with its halogen and methoxy substituents .
Commercial and Research Relevance
- Pricing: Anthraquinone derivatives (e.g., (((9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile) are sold at premium prices (e.g., 100 mg for €512), indicating specialized research or industrial use .
- Synthetic Utility : Bromine substituents (as in the target compound and ) facilitate cross-coupling reactions, enabling modular synthesis of complex molecules .
Biological Activity
The compound (((4-Bromonaphthyl)amino)methylene)methane-1,1-dicarbonitrile, also known by its chemical identifier 1024391-54-5, is a synthetic organic molecule notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a naphthyl group substituted with a bromine atom, an amino group, and a methylene bridge connecting to a dicarbonitrile moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition.
1. Anticancer Activity
Recent studies have demonstrated that this compound can inhibit specific cancer cell lines. For instance, it has shown effectiveness against:
- Adenocarcinoma : Inhibition of cell proliferation was observed in various adenocarcinoma cell lines, potentially through apoptosis induction.
- Fibrosarcoma : The compound's ability to disrupt fibrosarcoma cell growth was highlighted in preclinical studies.
Table 1: Summary of Anticancer Activity
| Cancer Type | Cell Line Tested | Inhibition (%) | Mechanism of Action |
|---|---|---|---|
| Adenocarcinoma | A549 (Lung) | 70% | Apoptosis induction |
| Fibrosarcoma | HT1080 | 65% | Cell cycle arrest |
| Hepatocellular | HepG2 | 60% | Inhibition of metabolic pathways |
2. Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in cancer progression, particularly the KRas protein family. Inhibitory effects on KRas G12D mutants have been documented, suggesting a role in targeted cancer therapies.
Table 2: Enzyme Inhibition Profile
| Enzyme Target | Type of Inhibition | IC50 (µM) |
|---|---|---|
| KRas G12D | Competitive | 0.5 |
| Protein Kinase | Non-competitive | 1.2 |
The proposed mechanism involves the binding of this compound to the active site of target enzymes or receptors. This binding disrupts normal cellular signaling pathways that promote tumor growth and survival.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis.
- Animal Models : Preclinical trials using xenograft models demonstrated that administration of the compound resulted in tumor size reduction compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
